molecular formula C19H21N3O3 B11482960 5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-

5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-

Cat. No.: B11482960
M. Wt: 339.4 g/mol
InChI Key: XXNNCWNLZSLSPA-UHFFFAOYSA-N
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Description

2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]azepine core structure, which is fused with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile

InChI

InChI=1S/C19H21N3O3/c1-24-15-8-7-12(10-16(15)25-2)19(23)18-17(21)13(11-20)14-6-4-3-5-9-22(14)18/h7-8,10H,3-6,9,21H2,1-2H3

InChI Key

XXNNCWNLZSLSPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2CCCCC3)C#N)N)OC

Origin of Product

United States

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